molecular formula C12H18ClF2NO3 B2715832 Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate CAS No. 2411251-93-7

Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate

Cat. No.: B2715832
CAS No.: 2411251-93-7
M. Wt: 297.73
InChI Key: AUVGZDQKCNZUFG-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate is a synthetic organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with chloropropanoyl, difluoromethyl, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate typically involves the acylation of a pyrrolidine derivative with 2-chloropropionyl chloride. The reaction is carried out under anhydrous conditions using a suitable base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to remove halogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation with potassium permanganate can introduce a carboxylic acid group.

Scientific Research Applications

Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClF2NO3/c1-4-19-10(18)8-5-16(9(17)7(2)13)6-12(8,3)11(14)15/h7-8,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVGZDQKCNZUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1(C)C(F)F)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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